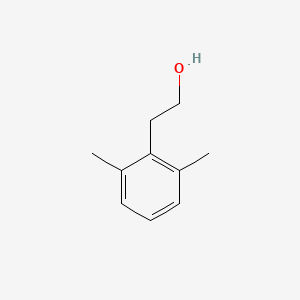

2-(2,6-Dimethylphenyl)ethanol

Description

Contextual Significance within Organic Chemistry and Synthesis

The primary significance of 2-(2,6-dimethylphenyl)ethanol in organic chemistry lies in its utility as a synthetic intermediate or building block. The presence of both a hydroxyl (-OH) group and a sterically hindered aromatic ring allows for a range of chemical transformations. The hydroxyl group can undergo typical alcohol reactions such as oxidation to form aldehydes or carboxylic acids, and esterification.

The 2,6-dimethylphenyl moiety, often referred to as a 2,6-xylyl group, provides a bulky and electron-rich aromatic system. This steric hindrance can direct the course of reactions, leading to high regioselectivity in certain synthetic steps. For instance, in reactions involving the aromatic ring, the bulky methyl groups can shield the ortho positions, favoring substitution at the para position.

While specific, large-scale applications of this compound are not widely documented in mainstream chemical manufacturing, its structural motif is found in more complex molecules of interest in medicinal chemistry and materials science. For example, derivatives like 2-(4-Bromo-2,6-dimethylphenyl)ethanol serve as intermediates in the synthesis of novel compounds. evitachem.com The bromo- a to m on such a derivative can be readily displaced by nucleophiles, opening pathways to a variety of substituted analogues. evitachem.com

Historical Perspectives and Evolution of Research on Dimethylphenyl-Containing Compounds

Research into dimethylphenyl-containing compounds, more broadly known as xylenes (B1142099) and their derivatives, has a rich history intertwined with the development of the coal tar industry and the advancement of synthetic organic chemistry. 2,6-Dimethylphenol (B121312) (2,6-xylenol), a closely related precursor, is a significant industrial chemical. wikipedia.org It is produced on a large scale through the methylation of phenol (B47542) and serves as a monomer for the production of high-performance polymers like polyphenylene oxide (PPO). wikipedia.orggoogle.com

The study of substituted phenols and their reactions has been a cornerstone of organic chemistry for over a century. Early work focused on understanding the directing effects of substituents on aromatic rings and developing methods for their synthesis and interconversion. orgsyn.org The synthesis of specifically substituted isomers, such as those with the 2,6-dimethyl pattern, has been a continuing area of interest, with various methods developed to achieve high yields and avoid the formation of other isomers. google.com

The evolution of analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, has been crucial in the characterization of these isomers and their reaction products. This has allowed for a more detailed understanding of reaction mechanisms and the subtle electronic and steric effects that govern the chemistry of dimethylphenyl compounds. The continued exploration of compounds like this compound builds upon this foundational knowledge, seeking to exploit their unique properties in the creation of new and functional molecules.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,6-dimethylphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-8-4-3-5-9(2)10(8)6-7-11/h3-5,11H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQTWNZAKBJDDAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70275086 | |

| Record name | 2-(2,6-dimethylphenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70275086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30595-80-3 | |

| Record name | 2,6-Dimethylbenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30595-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,6-dimethylphenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70275086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Chemical Transformations of 2 2,6 Dimethylphenyl Ethanol

Established Synthetic Routes to 2-(2,6-Dimethylphenyl)ethanol

The creation of this compound can be approached through several strategic synthetic pathways, which involve the careful assembly of its aromatic core and the subsequent or concurrent installation of the ethanol (B145695) side chain.

Key precursors for the 2,6-dimethylphenyl group include:

2,6-Dimethylphenol (B121312): This is a common and important starting material. It can be synthesized from phenol (B47542) through various methods, including a process involving reaction with 4-tert-butyl-2,6-dimethylphenol (B188804) in the presence of an acid catalyst. google.com Its phenolic hydroxyl group can be used to direct subsequent reactions or can be removed if necessary.

2,6-Dimethylbromobenzene: This halogenated derivative is a crucial precursor for organometallic-based syntheses. It can be readily converted into a Grignard reagent, which is a powerful nucleophile for carbon-carbon bond formation. google.comgoogle.com

2,6-Dimethylaniline (B139824): Derived from the reduction of 2,6-dimethylnitrobenzene, this compound can be converted into a diazonium salt, which is a versatile intermediate for introducing a variety of functional groups.

The selection of the precursor is often guided by the desired strategy for constructing the ethanol side chain.

| Precursor | Formula | Key Applications in Synthesis |

| 2,6-Dimethylphenol | C₈H₁₀O | Starting material for alkylation reactions. evitachem.com |

| 2,6-Dimethylbromobenzene | C₈H₉Br | Precursor for Grignard reagent formation. google.com |

| 2,6-Dimethylaniline | C₈H₁₁N | Can be converted to diazonium salts for various transformations. |

Once a suitable 2,6-dimethylphenyl precursor is in hand, the next critical step is the introduction of the two-carbon ethanol side chain (-CH₂CH₂OH). Several reliable methods are employed for this purpose.

Reaction of a Grignard Reagent with Ethylene (B1197577) Oxide: This is one of the most direct and efficient methods. The Grignard reagent, prepared from 2,6-dimethylbromobenzene and magnesium, acts as a potent nucleophile. It attacks the electrophilic carbon of the strained ethylene oxide ring, leading to a ring-opening reaction. A subsequent acidic workup protonates the resulting alkoxide to yield the primary alcohol, this compound.

Alkylation of 2,6-Dimethylphenol: An alternative route, particularly useful when starting from 2,6-dimethylphenol, involves its conversion to a phenoxide followed by alkylation. A related synthesis for 2-(4-Bromo-2,6-dimethylphenyl)ethanol involves the alkylation of brominated 2,6-dimethylphenol with ethylene oxide. evitachem.com A similar strategy could be adapted for the non-brominated analogue.

Reduction of a Phenylacetic Acid Derivative: If 2-(2,6-dimethylphenyl)acetic acid is available, it can be reduced to the target alcohol. sigmaaldrich.com This reduction can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄).

| Strategy | Reactants | Product |

| Grignard Reaction | 2,6-Dimethylphenylmagnesium bromide + Ethylene oxide | This compound |

| Reduction | 2-(2,6-Dimethylphenyl)acetic acid + LiAlH₄ | This compound |

The synthesis of this compound can be embedded within more extensive, multi-step reaction sequences designed to produce more complex molecules. syrris.jp For instance, a patented process for producing 2,6-dialkylphenylacetic acids outlines a sequence that begins with the formation of a Grignard reagent from 2,6-dialkylbromobenzene. google.comgoogle.com This is followed by formylation to yield a benzaldehyde, which is then hydrogenated to the corresponding benzyl (B1604629) alcohol. google.comgoogle.com Although this specific sequence yields 2,6-dimethylbenzyl alcohol, it illustrates the principles of reaction design where intermediates are sequentially transformed.

Modern synthetic design increasingly incorporates flow chemistry, which uses immobilized reagents and catalysts in a continuous process. This approach can enhance reaction efficiency, improve purity, and facilitate scale-up compared to traditional batch processing. syrris.jp

Reaction Mechanisms and Pathways Involving this compound

The chemical behavior of this compound is dictated by the reactivity of its primary alcohol group and the aromatic ring.

Nucleophilic Character: The oxygen atom of the hydroxyl group possesses lone pairs of electrons, making it a nucleophile. It can attack various electrophiles. For example, in the presence of a base, it can be deprotonated to form an alkoxide ion. This alkoxide is a stronger nucleophile and can participate in Williamson ether synthesis by reacting with an alkyl halide to form an ether. wisc.edu

Electrophilic Character (of the Carbon Backbone): The hydroxyl group can be converted into a good leaving group, such as a tosylate or by protonation with a strong acid to form an oxonium ion. This allows the adjacent carbon atom to become electrophilic and susceptible to attack by nucleophiles in Sₙ1 or Sₙ2 substitution reactions. wisc.eduwalisongo.ac.id

Electrophilic Aromatic Substitution: The benzene (B151609) ring itself can act as a nucleophile and undergo electrophilic aromatic substitution (EAS). masterorganicchemistry.comyoutube.com The two methyl groups are electron-donating and are ortho-, para-directing. However, due to significant steric hindrance from the two methyl groups at the 2- and 6-positions, the ortho-positions (3 and 5) are highly shielded. Consequently, electrophilic attack is strongly favored at the para-position (position 4).

The primary alcohol group of this compound is readily susceptible to oxidation. The outcome of the oxidation depends on the reagent used.

Oxidation to an Aldehyde: Using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) allows for the controlled oxidation of the primary alcohol to the corresponding aldehyde, 2-(2,6-dimethylphenyl)acetaldehyde.

Oxidation to a Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will oxidize the primary alcohol all the way to the carboxylic acid, 2-(2,6-dimethylphenyl)acetic acid. evitachem.comlibretexts.org The benzylic position of the side chain must possess at least one hydrogen atom for this side-chain oxidation to occur. libretexts.orgyoutube.com

| Reaction Type | Reagent(s) | Product |

| Mild Oxidation | Pyridinium chlorochromate (PCC) | 2-(2,6-Dimethylphenyl)acetaldehyde |

| Strong Oxidation | Potassium permanganate (KMnO₄) | 2-(2,6-Dimethylphenyl)acetic acid |

| Ether Synthesis | NaH, then an alkyl halide (e.g., CH₃I) | 2-(2,6-Dimethylphenyl)ethyl methyl ether |

| Electrophilic Aromatic Substitution (e.g., Nitration) | HNO₃, H₂SO₄ | 2-(4-Nitro-2,6-dimethylphenyl)ethanol |

Reductive Processes and Resulting Species

The choice of reducing agent is critical and depends on the starting material and desired product. For the reduction of aldehydes, reagents like sodium borohydride (B1222165) are effective. google.com In industrial processes, catalytic hydrogenation is also a viable method. google.com This can be carried out using either homogeneously dissolved catalysts or heterogeneous catalysts such as Raney nickel, palladium on carbon, or platinum on carbon. google.com

The reduction of other functional groups is also relevant. For example, nitriles can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4), diborane (B8814927) (B2H6), or through catalytic hydrogenation. vanderbilt.edu Azides can also be reduced to primary amines using various methods, including catalytic hydrogenation (H2, Pd/C) or with reagents like LiAlH4. vanderbilt.edu

Substitution Reactions and Functional Group Interconversions

The hydroxyl group of this compound is a poor leaving group in substitution reactions. youtube.com To enhance its reactivity, it can be converted into a better leaving group, such as a halide or a sulfonate ester. youtube.comsinica.edu.tw

Conversion to Alkyl Halides:

The reaction of alcohols with strong hydrohalic acids (HI, HBr, HCl) is a standard method for synthesizing alkyl halides. youtube.com The reaction mechanism (SN1 or SN2) depends on the structure of the alcohol. youtube.com For primary alcohols like this compound, the reaction with HBr proceeds via an SN2 mechanism after protonation of the hydroxyl group to form a good leaving group (water). youtube.com

Alternatively, phosphorus tribromide (PBr3) and thionyl chloride (SOCl2) are effective reagents for converting primary and secondary alcohols into alkyl bromides and chlorides, respectively, typically through an SN2 mechanism which results in an inversion of configuration if the alcohol is chiral. youtube.com The reaction with triphenylphosphine (B44618) in the presence of a halogen source (e.g., CCl4 or Br2) also yields alkyl halides. vanderbilt.edusinica.edu.tw

Conversion to Sulfonate Esters:

A crucial functional group interconversion involves the transformation of the alcohol into a sulfonate ester, such as a tosylate, by reacting it with tosyl chloride (TsCl) in the presence of a base like pyridine. youtube.com This conversion is significant because the resulting tosylate is an excellent leaving group, far superior to halides. youtube.com This process retains the configuration at the carbon atom bearing the oxygen. youtube.com The highly reactive tosylate can then readily undergo substitution reactions with a wide range of nucleophiles. vanderbilt.edu

Table 1: Selected Substitution Reactions and Functional Group Interconversions

| Starting Material | Reagent(s) | Product | Reaction Type |

| This compound | HBr | 1-Bromo-2-(2,6-dimethylphenyl)ethane | Substitution (SN2) |

| This compound | SOCl₂, Pyridine | 1-Chloro-2-(2,6-dimethylphenyl)ethane | Substitution (SN2) |

| This compound | TsCl, Pyridine | 2-(2,6-Dimethylphenyl)ethyl tosylate | Sulfonate Ester Formation |

| 1-Bromo-2-(2,6-dimethylphenyl)ethane | KCN, 18-crown-6, DMSO | 3-(2,6-Dimethylphenyl)propanenitrile | Nitrile Synthesis |

| 1-Bromo-2-(2,6-dimethylphenyl)ethane | NaN₃ | 1-Azido-2-(2,6-dimethylphenyl)ethane | Azide Synthesis |

Rearrangement Reactions and Isomerization Pathways

While specific studies on the rearrangement and isomerization of this compound are not prevalent, related transformations in similar systems provide insight into potential pathways. For instance, the isomerization of 2,6-dimethyl-n-butylbenzene, a structurally related hydrocarbon, has been studied in the presence of aluminum chloride. lookchem.com This process involves the migration and intermolecular transfer of both methyl and n-butyl groups, leading to a complex mixture of isomers. lookchem.com A time study of this reaction suggested that the disappearance of the starting material follows second-order kinetics. lookchem.com

In the context of heterocyclic synthesis, rearrangement reactions can be competing pathways. For example, during the synthesis of dihydropyrans from certain alkenylsilyl alcohols, an oxonia-Cope rearrangement can occur as an alternative to the desired Prins cyclization. nih.gov

Isomerization is also a key consideration in the formation of isomers of other organic molecules. For example, ethanol and dimethyl ether are structural isomers, and their relative abundance in star-forming regions is a subject of study, suggesting different formation mechanisms. researchgate.net

Catalytic Approaches in the Synthesis and Derivatization of this compound

Catalysis plays a pivotal role in both the synthesis of this compound and its subsequent chemical modifications. Various catalytic systems, including homogeneous, heterogeneous, and organocatalytic approaches, offer efficient and selective routes to this compound and its derivatives.

Homogeneous Catalysis Applications

Homogeneous catalysts are instrumental in several synthetic transformations relevant to this compound. For instance, 2,6-dimethylphenylacetic acid, a potential precursor, is noted to be used as a homogeneous catalyst for the conversion of alcohols to esters. cymitquimica.com

In the broader context of alcohol chemistry, homogeneous metal complexes are widely used. For example, ruthenium complexes have been employed for the reductive amination of aldehydes. acs.org Furthermore, complexes of platinum and palladium, in the presence of co-catalysts like SnCl₂, can catalyze the hydrogenation of polyolefins. researchgate.net These types of catalytic systems could potentially be adapted for transformations involving this compound or its precursors.

Heterogeneous Catalysis Applications

Heterogeneous catalysts are crucial in many industrial processes due to their ease of separation from the reaction mixture. The hydrogenation of 2,6-dialkylbenzaldehydes to the corresponding benzyl alcohols can be effectively carried out using heterogeneous catalysts like Raney nickel, palladium on carbon (Pd/C), and platinum on carbon (Pt/C). google.com

Heterogeneous catalysis is also central to the synthesis of ethanol itself from CO₂ hydrogenation, where a multi-elemental catalyst such as K-Fe-Cu-Zn/ZrO₂ has been shown to be effective. rsc.org While this is for the synthesis of simple ethanol, the principles of catalyst design for selective hydrogenation could be applicable to more complex alcohols. Additionally, gold nanoparticles have been demonstrated as effective heterogeneous photocatalysts for the reductive amination of aldehydes under ambient conditions. acs.org

Organocatalytic Systems

Organocatalysis, the use of small organic molecules to catalyze reactions, has emerged as a powerful tool in asymmetric synthesis. scienceopen.comscienceopen.com This approach offers a green and efficient alternative to metal-based catalysts. nih.govdntb.gov.ua

For reactions that could lead to chiral derivatives of this compound, organocatalysts are particularly relevant. Proline and its derivatives are well-known organocatalysts for asymmetric aldol (B89426) and Michael reactions. scienceopen.commdpi.com For instance, the enantioselective conjugate addition of N-heterocycles to α,β-enones can be catalyzed by diarylprolinols. scienceopen.com Thiourea-based organocatalysts have also been successfully used in asymmetric double Michael additions. scienceopen.com

The synthesis of chiral alcohols can be achieved through the organocatalytic reduction of prochiral ketones. While specific examples for the synthesis of chiral this compound are not detailed, the general methodologies are well-established. For example, ketoreductases have been used for the enantioselective reduction of ketones to produce chiral alcohols with high yield and enantiomeric excess. researchgate.net

Table 2: Overview of Catalytic Approaches

| Catalysis Type | Catalyst Example | Application | Reference |

| Homogeneous | Ruthenium complex | Reductive amination of aldehydes | acs.org |

| Homogeneous | [MX₂(QPhn)₂] (M=Pt, Pd) + SnCl₂ | Hydrogenation of polyolefins | researchgate.net |

| Heterogeneous | Palladium on carbon (Pd/C) | Hydrogenation of aldehydes | google.com |

| Heterogeneous | K-Fe-Cu-Zn/ZrO₂ | CO₂ hydrogenation to ethanol | rsc.org |

| Organocatalytic | Proline derivatives | Asymmetric Michael additions | scienceopen.commdpi.com |

| Organocatalytic | Thiourea derivatives | Asymmetric Michael additions | scienceopen.com |

| Biocatalytic | Ketoreductase | Asymmetric reduction of ketones | researchgate.net |

Purification and Isolation Techniques for this compound and its Derivatives

The successful isolation and purification of this compound and its derivatives from reaction mixtures are critical for obtaining materials of high purity for subsequent applications and analysis. The primary methods employed include crystallization, various forms of chromatography, and other advanced separation strategies.

Crystallization and Recrystallization Methodologies

Crystallization is a cornerstone technique for purifying solid compounds. It leverages differences in solubility between the target compound and impurities in a given solvent or solvent system. The process typically involves dissolving the impure solid in a hot solvent to create a saturated solution, followed by cooling, which causes the desired compound to crystallize while impurities remain in the mother liquor. umkc.eduankara.edu.tryoutube.com

For derivatives of this compound, recrystallization from ethanol or ethanol-water mixtures is a commonly cited method. tifr.res.iniucr.org For instance, various complex derivatives have been effectively purified by dissolving the crude product in ethanol, sometimes with the use of activated charcoal to remove colored impurities, followed by filtration and cooling to induce the formation of pure crystals. nih.gov In one specific case, colorless crystals of an N-(2,6-dimethylphenyl) acetamide (B32628) derivative, suitable for X-ray crystallography, were obtained through recrystallization from ethanol. nih.gov

The selection of an appropriate solvent is paramount for successful recrystallization. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but exhibit high solubility at an elevated temperature. umkc.edu Common solvents used for the recrystallization of organic compounds include ethanol, methanol (B129727), water, and mixtures like ethanol/water or hexane (B92381)/ethyl acetate (B1210297). rochester.edumnstate.edupitt.edu The principle of "like dissolves like" is a useful guide; solvents with functional groups similar to the compound are often effective solubilizers. rochester.edu For phenylethanol-type structures, alcohols are frequently a good starting point. umkc.edu

When a single solvent is not ideal, a two-solvent (or solvent pair) system can be employed. This involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is insoluble) dropwise to the hot solution until turbidity appears, indicating the point of saturation. ankara.edu.trmnstate.edu

| Compound Type | Solvent System | Observations |

| N-(2,6-dimethylphenyl)acetamide Derivative | Ethanol | Yielded colorless crystals suitable for X-ray analysis. nih.gov |

| 2-Azido-N-(2,6-dimethylphenyl)acetamide | Ethanol/Water, followed by recrystallization in Ethanol | Precipitate was filtered, washed, and then recrystallized from pure ethanol. iucr.org |

| General Polar Compounds | Ethanol-Water | Common solvent pair for compounds containing polar functional groups. ankara.edu.trmnstate.edu |

| 2,6-Dimethylnaphthalene (Related Aromatic) | Methanol | Used to repulp and wash wet crystals after initial melt crystallization. google.com |

This table presents examples of crystallization and recrystallization solvents used for derivatives of this compound and related compounds, based on available research findings.

Chromatographic Separation Techniques

Chromatography encompasses a set of powerful laboratory techniques used to separate the components of a mixture. The separation is based on the differential partitioning of the components between a stationary phase and a mobile phase. youtube.com For this compound and its derivatives, both normal-phase and reversed-phase chromatography are widely utilized.

Column Chromatography: This is a preparative technique frequently used to purify compounds from reaction mixtures. In normal-phase column chromatography, a polar stationary phase, most commonly silica (B1680970) gel, is used with a non-polar mobile phase. The separation occurs as non-polar compounds elute faster, while polar compounds are retained more strongly by the stationary phase. For derivatives of this compound, mixtures of hexane and ethyl acetate are common mobile phases, with the ratio adjusted to achieve optimal separation. youtube.comglsciences.com

High-Performance Liquid Chromatography (HPLC): HPLC is an analytical and preparative technique that provides high resolution and efficiency.

Reversed-Phase (RP-HPLC): This is the most common mode of HPLC, utilizing a non-polar stationary phase (e.g., C8 or C18) and a polar mobile phase, such as mixtures of water with acetonitrile (B52724) or methanol. scielo.bracademicjournals.org For the parent compound, 2-phenylethanol (B73330), and its derivatives, RP-HPLC methods have been developed using mobile phases like acetonitrile/water (50:50 v/v) or ethanol/water. academicjournals.orgsielc.com Ethanol is considered a greener alternative to acetonitrile and methanol and has been shown to be a viable, strong mobile phase for reversed-phase applications. researchgate.netaxionlabs.com

Normal-Phase (NP-HPLC): In this mode, a polar stationary phase is used with a non-polar mobile phase, such as hexane/ethanol mixtures. This is suitable for compounds that are highly soluble in non-polar solvents. glsciences.com

The choice of mobile phase is critical for achieving good separation. Factors to consider include the polarity of the analyte, pH, and the type of stationary phase being used. youtube.com

| Compound/Derivative | Technique | Stationary Phase | Mobile Phase | Purpose |

| 2-Phenylethanol | RP-HPLC | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | Analysis and preparative isolation. sielc.com |

| 2-Phenylethanol | RP-HPLC | Waters C18 (150 x 4.6 mm, 5 µm) | Water:Acetonitrile (50:50 v/v) | Quantitative analysis of phenylethyl alcohol as an excipient. academicjournals.org |

| 2-Phenylethanol | RP-HPLC | C8 and C18 | Ethanol:Water (e.g., 55:45 v/v) | Method optimization, demonstrating ethanol as a viable organic modifier. scielo.br |

| General Compounds | NP-HPLC | Silica-based | Hexane:Ethanol | Common for normal phase separations. glsciences.com |

This table summarizes various chromatographic conditions reported for the analysis and purification of 2-phenylethanol and its derivatives, highlighting the versatility of HPLC.

Other Advanced Separation and Purification Strategies

Beyond standard crystallization and chromatography, more advanced and often industrial-scale techniques can be applied for the purification of this compound and related compounds.

Extractive Distillation: This technique is particularly useful for separating components with close boiling points or those that form azeotropes, which are mixtures that cannot be separated by simple distillation. processingmagazine.com Extractive distillation involves adding a high-boiling solvent to the mixture, which alters the relative volatilities of the components, thereby facilitating their separation in a distillation column. processingmagazine.comgoogle.com For the separation of 1-phenylethanol (B42297) from acetophenone, a process involving extractive distillation with glycerol (B35011) as the solvent has been patented. google.com This approach could be adapted for similar challenging separations involving phenylethanol derivatives. A process for purifying 2-phenylethanol (2-PEA) from a fermentation broth also employs a sequence of liquid-liquid extraction followed by distillation to achieve a purity of 96%. researchgate.netmdpi.com

Melt Crystallization: This is a separation technique that purifies a substance without the use of a solvent. The process involves partially melting the impure solid and then slowly cooling it to allow pure crystals to form, leaving the impurities concentrated in the remaining liquid (melt) phase. It is an energy-efficient and environmentally friendly method, particularly suitable for separating isomers or for ultra-purification of organic chemicals with melting points between -50 and 200 °C. tno.nl This technique has been successfully applied to the purification of isomers of dimethylnaphthalene, demonstrating its potential for purifying other substituted aromatic compounds like this compound, provided it is a solid at a convenient temperature. google.com

Iii. Molecular Structure, Conformation, and Intermolecular Interactions

Crystallographic Investigations of 2-(2,6-Dimethylphenyl)ethanol and its Structural Analogues

Crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid. This is achieved by analyzing the diffraction pattern of a beam of X-rays passing through the crystalline material.

Single crystal X-ray diffraction (SCXRD) provides the most precise and unambiguous data on molecular geometry, including bond lengths, bond angles, and torsion angles, as well as how molecules pack together in the crystal lattice.

Although a specific crystal structure for this compound is not publicly documented, data from closely related compounds is highly informative. For instance, the crystal structure of a related compound, 2-{2-[(2,6-dichlorophenyl)amino]phenyl}ethanol, has been determined. In this molecule, the dihedral angle between the phenyl ring and the ethanol (B145695) group's C-C-O plane is 64.94(9)°. The structure is stabilized by a network of intermolecular interactions, including C-H···π, O-H···π, and π-π stacking interactions, with a centroid-centroid distance of 3.5706(11) Å between aromatic rings. nih.gov

Another relevant analogue is (S)-1-phenylethanol, for which crystallographic data is available in the Crystallography Open Database. Analysis of such structures reveals the typical bond lengths and angles for the phenylethyl alcohol framework and how the molecules arrange themselves to maximize stabilizing interactions like hydrogen bonding.

In a study of 2-azido-N-(2,6-dimethylphenyl)acetamide, which contains the same substituted phenyl group, the asymmetric unit contained two independent molecules that differed primarily in the rotation of the side chain. iucr.org This highlights the conformational flexibility that can be expected in derivatives of 2,6-dimethylbenzene. The dihedral angles between the phenyl ring and the acetamido group in these types of structures typically range from 15° to 25°. iucr.org

Table 1: Selected Crystallographic Data for an Analogue, 2-{2-[(2,6-dichlorophenyl)amino]phenyl}ethanol nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.3521 (3) |

| b (Å) | 15.0986 (5) |

| c (Å) | 10.9225 (5) |

| β (°) | 107.180 (1) |

| V (ų) | 1315.93 (9) |

| Dihedral Angle (Benzene Ring B / Ethanol Moiety C) | 64.94 (9)° |

Powder X-ray Diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk sample. libretexts.organton-paar.com Instead of a single crystal, a powder containing a vast number of randomly oriented microcrystals is used. The resulting diffraction pattern is a fingerprint that is unique to a specific crystalline solid. It is primarily used for phase identification, determining lattice parameters, and assessing sample purity. anton-paar.comopengeology.org

For a compound like this compound, PXRD would be instrumental in:

Confirming Crystalline Form: Verifying if a synthesized batch is crystalline or amorphous.

Identifying Polymorphs: Detecting if the compound exists in multiple crystalline forms (polymorphs), which can have different physical properties.

Quality Control: Ensuring batch-to-batch consistency in industrial production.

The diffraction pattern is a plot of X-ray intensity versus the diffraction angle (2θ). The position and intensity of the peaks are dictated by Bragg's Law (nλ = 2dsinθ), where 'd' represents the spacing between atomic planes in the crystal lattice. libretexts.organton-paar.com While specific PXRD data for this compound is not available, studies on other organic molecules, such as alcohol solvates of trimesic acid, demonstrate how the technique can identify new solid forms and transient phases that occur during processes like grinding or slurry experiments. researchgate.net

Conformational Analysis and Rotational Isomerism

The flexibility of the ethyl-alcohol side chain in this compound allows it to adopt various spatial arrangements, or conformations, through rotation around its single bonds. The steric hindrance imposed by the two ortho-methyl groups on the phenyl ring significantly influences which conformations are most stable.

Torsion angles (or dihedral angles) describe the rotation around a chemical bond. For the ethyl-alcohol side chain, key torsion angles determine the orientation of the hydroxyl group relative to the phenyl ring. Computational studies on the simpler analogue, 2-phenylethanol (B73330), predict the existence of two main stable conformers: gauche and anti. nih.gov

In the gauche conformation, the hydroxyl group is rotated towards the phenyl ring, allowing for a stabilizing intramolecular O-H···π hydrogen bond. This is generally the lowest energy conformation.

In the anti conformation, the hydroxyl group is oriented away from the ring.

For this compound, the presence of the two methyl groups at the ortho positions would create significant steric clash with the side chain. This steric hindrance would likely disfavor conformations where the side chain is perfectly perpendicular to the ring and influence the rotational barrier. Studies on ortho-substituted tolyldi(1-adamantyl)methanol show that ortho-substitution can lead to a high preference for a specific rotamer (an anti/syn ratio of 11.6). nih.gov This suggests that the ortho-methyl groups in this compound would play a dominant role in determining the preferred molecular geometry.

The key dihedral angles in this compound are τ1 (Cα-Cβ-C1-C2) and τ2 (O-Cα-Cβ-C1), which define the orientation of the ethanol chain relative to the phenyl ring.

Theoretical calculations and spectroscopic studies on analogues like 2-phenylethanol and 2-phenylethanethiol (B1584568) provide insight into the likely values of these angles. mdpi.com For 2-phenylethanol, the most stable gauche conformer is stabilized by an intramolecular interaction between the hydroxyl hydrogen and the π-electrons of the phenyl ring. anton-paar.com The presence of the ortho-methyl groups in this compound would modify the potential energy surface. The steric bulk of these groups would likely increase the energy of any conformation where the ethanol side chain eclipses the methyl groups, thereby creating a more constrained set of preferred spatial orientations compared to the unsubstituted 2-phenylethanol.

Table 2: Predicted Conformational Data for the Analogue 2-Phenylethanol nih.gov

| Conformer | Relative Energy (kJ/mol) | Key Stabilizing Interaction |

| Gauche | 0 (Most Stable) | Intramolecular O-H···π |

| Anti | 7.03 | Steric Minimization |

Hydrogen Bonding Networks and Their Influence on Molecular Architecture

In the solid state, molecules of this compound would be expected to form chains or cyclic aggregates through O-H···O hydrogen bonds. The hydroxyl group of one molecule would donate its proton to the oxygen of a neighboring molecule. This head-to-tail arrangement is common in alcohols. aps.org

The presence of the bulky 2,6-dimethylphenyl group will sterically influence this network. While the fundamental O-H···O linkage will persist, the aromatic groups will arrange themselves to minimize steric repulsion while maximizing weaker, but significant, van der Waals forces and potential C-H···π interactions. The crystal structure of the analogue 2-{2-[(2,6-dichlorophenyl)amino]phenyl}ethanol shows a bifurcated N-H···(O,Cl) hydrogen bond and additional stabilization from O-H···π and C-H···π interactions. nih.gov This suggests that in the crystal structure of this compound, the hydroxyl group would be the primary site for strong hydrogen bonding, while the aromatic ring and its methyl substituents would participate in weaker interactions that fine-tune the molecular packing.

Intermolecular Hydrogen Bonding Interactions

As an alcohol, this compound is capable of forming hydrogen bonds, which are among the strongest types of intermolecular forces. libretexts.org The hydroxyl group acts as both a hydrogen bond donor, via its electropositive hydrogen atom, and a hydrogen bond acceptor, through the lone pairs of electrons on its electronegative oxygen atom. nih.govchemguide.co.uknih.gov This dual capability allows molecules of this compound to associate with one another in the liquid and solid states, forming chains or more complex networks.

These hydrogen bonds are significantly stronger than the van der Waals forces present in analogous alkanes, leading to a higher boiling point and influencing its solubility in protic solvents. libretexts.org The fundamental interaction can be described as an X-H···Z bond, where X is an electronegative atom (oxygen, in this case), and Z is an electron-rich atom, which accepts the hydrogen. unizin.org The strength of these interactions is dependent on the alignment of the participating molecules. In the case of this compound, the bulky 2,6-dimethylphenyl group may introduce steric hindrance that influences the geometry and extent of the hydrogen-bonded networks compared to simpler alcohols like ethanol. chemguide.co.uk

| Parameter | Value | Significance |

|---|---|---|

| Hydrogen Bond Donor Count | 1 | The single hydroxyl hydrogen is available to be donated in a hydrogen bond. nih.gov |

| Hydrogen Bond Acceptor Count | 1 | The single oxygen atom can accept one hydrogen bond via its lone pairs. nih.gov |

| Interaction Type | O-H···O | Describes the donor (O-H) and acceptor (O) atoms in the intermolecular bond. unizin.org |

| Expected Effect | Increased Boiling Point | Stronger intermolecular forces require more energy to overcome for phase transition. libretexts.org |

Intramolecular Hydrogen Bonding Features

Beyond interactions between molecules, the specific conformation of this compound allows for the possibility of intramolecular hydrogen bonding. This can occur between the hydrogen of the hydroxyl group and the π-electron system of the adjacent dimethylphenyl ring. This type of interaction, designated as an O-H···π bond, is weaker than conventional hydrogen bonds but can play a significant role in stabilizing a particular molecular conformation.

The rotational freedom around the C-C and C-O single bonds of the ethanol side chain allows the hydroxyl group to orient itself in proximity to the aromatic ring. The presence of two ortho-methyl groups on the phenyl ring can influence the preferred conformation, potentially favoring a geometry where the O-H···π interaction can occur. Such an interaction would contribute to a more compact, folded conformation of the molecule. In related structures, such as 2-{2-[(2,6-dichlorophenyl)amino]phenyl}ethanol, intramolecular hydrogen bonds have been observed to stabilize the molecular conformation. researchgate.net

Non-Covalent Interactions and Crystal Packing Phenomena

In the solid state, the three-dimensional arrangement of this compound molecules is governed by a combination of the strong hydrogen bonds discussed previously and a variety of weaker non-covalent interactions. These forces collectively determine the crystal packing, density, and stability of the crystalline solid.

π-π Stacking Interactions

The presence of the aromatic 2,6-dimethylphenyl ring facilitates π-π stacking interactions, which are attractive non-covalent interactions between aromatic rings. researchgate.net These interactions are crucial in the assembly of many aromatic compounds. While "sandwich" or face-to-face stacking is one possibility, it is often electrostatically unfavorable. wikipedia.org More commonly, aromatic rings adopt a parallel-displaced or a T-shaped (perpendicular) arrangement to achieve an attractive interaction. wikipedia.org

| Interaction Type | Description | Relevance to this compound |

|---|---|---|

| Parallel-Displaced | Aromatic rings are parallel but offset from one another. | A likely geometry due to steric hindrance from ortho-methyl groups, minimizing repulsion. wikipedia.org |

| T-shaped (Edge-to-Face) | The edge (positive hydrogens) of one ring interacts with the face (negative π-cloud) of another. | A common and electrostatically favorable arrangement for aromatic systems. |

| Sandwich (Face-to-Face) | Aromatic rings are stacked directly on top of each other. | Unlikely due to steric clash of methyl groups and electrostatic repulsion. wikipedia.org |

Molecular Aggregation and Supramolecular Assembly

The synergy of the aforementioned interactions dictates the final supramolecular assembly of this compound in the crystalline state. The primary and most directional of these forces is the intermolecular O-H···O hydrogen bond, which would likely form the principal structural motif, such as a one-dimensional chain or a two-dimensional sheet.

Iv. Advanced Spectroscopic Characterization and Computational Studies

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the various stretching, bending, and torsional motions within a molecule. Each vibrational mode is associated with a specific energy, providing a unique fingerprint that is highly characteristic of the molecular structure.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The FT-IR spectrum of 2-(2,6-Dimethylphenyl)ethanol exhibits characteristic absorption bands that confirm the presence of its key functional groups: the hydroxyl (-OH) group, the ethyl chain, and the 2,6-disubstituted aromatic ring.

A prominent feature in the spectrum is a broad absorption band typically observed in the region of 3400-3200 cm⁻¹. docbrown.info This band is characteristic of the O-H stretching vibration of the alcohol, with its broadness resulting from intermolecular hydrogen bonding between molecules in the condensed phase. The C-H stretching vibrations of the aromatic ring and the aliphatic ethyl chain appear in the 3100-2850 cm⁻¹ region. Specifically, aromatic C-H stretches are generally found between 3100-3000 cm⁻¹, while the asymmetric and symmetric stretches of the methylene (B1212753) (-CH₂) and methyl (-CH₃) groups occur between 3000-2850 cm⁻¹. theaic.org

The "fingerprint region" (below 1500 cm⁻¹) contains a wealth of structural information. Aromatic C=C stretching vibrations within the benzene (B151609) ring typically give rise to one or more sharp bands in the 1600-1450 cm⁻¹ range. libretexts.org The C-O stretching vibration of the primary alcohol is expected to produce a strong band around 1050-1030 cm⁻¹. docbrown.info Furthermore, C-H bending vibrations from the substituted benzene ring, particularly the out-of-plane bends, provide information about the substitution pattern and are expected in the 850-750 cm⁻¹ region. theaic.orglibretexts.org

Table 1: Characteristic FT-IR Absorption Bands for this compound This table is based on established frequency ranges for the constituent functional groups.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3400 - 3200 | O-H Stretch (H-bonded) | Alcohol (-OH) | Strong, Broad |

| 3100 - 3000 | C-H Stretch | Aromatic Ring | Medium to Weak |

| 2965 - 2950 | C-H Asymmetric Stretch | Methyl (-CH₃) | Strong |

| 2940 - 2915 | C-H Asymmetric Stretch | Methylene (-CH₂) | Strong |

| 2875 - 2865 | C-H Symmetric Stretch | Methyl (-CH₃) | Medium |

| 2860 - 2845 | C-H Symmetric Stretch | Methylene (-CH₂) | Medium |

| 1600 - 1450 | C=C Stretch | Aromatic Ring | Medium to Weak, Sharp |

| ~1465 | C-H Bend (Scissoring) | Methylene (-CH₂) | Medium |

| ~1380 | C-H Bend (Symmetric) | Methyl (-CH₃) | Medium |

| 1050 - 1030 | C-O Stretch | Primary Alcohol | Strong |

| ~780 | C-H Out-of-Plane Bend | 1,2,3-Trisubstituted Ring | Strong |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. For this compound, this technique is particularly effective for observing the vibrations of the non-polar aromatic ring and the carbon backbone. horiba.com

The Raman spectrum is often dominated by signals from the aromatic ring. A very strong band corresponding to the symmetric ring breathing vibration is expected near 1000 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations also appear in the 3100-3000 cm⁻¹ region, similar to FT-IR. mdpi.com The aliphatic C-H stretching modes of the methyl and methylene groups are also clearly visible between 3000-2850 cm⁻¹. researchgate.net

Other significant Raman bands include those for the C-C stretching of the ethyl group and the aromatic ring, which appear in the 1200-800 cm⁻¹ range. researchgate.net Unlike in the IR spectrum, the O-H stretching vibration in the Raman spectrum is typically weak. The symmetric C-C-O stretch, however, can provide a useful signal, often found near 880 cm⁻¹. researchgate.net

Table 2: Expected Raman Shifts for this compound This table is based on established Raman shifts for analogous compounds and functional groups.

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3060 - 3040 | C-H Stretch | Aromatic Ring | Medium |

| 2975 - 2910 | C-H Stretch | Methyl/Methylene | Strong |

| ~1605 | C=C Stretch | Aromatic Ring | Medium |

| ~1455 | C-H Bend | Methyl/Methylene | Medium |

| ~1250 | C-H In-Plane Bend | Aromatic Ring | Weak |

| ~1000 | Ring Breathing (Symmetric) | Aromatic Ring | Strong |

| ~880 | C-C-O Symmetric Stretch | Ethyl Alcohol Moiety | Medium |

| ~780 | Ring Bend | 1,2,3-Trisubstituted Ring | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

The ¹H NMR spectrum of this compound provides distinct signals for each unique proton environment. Due to the symmetry of the 2,6-disubstituted phenyl ring, the three aromatic protons give rise to a characteristic splitting pattern. The proton at the 4-position (para) appears as a triplet, while the two equivalent protons at the 3- and 5-positions (meta) appear as a doublet. These aromatic signals are typically found between δ 7.0 and 7.2 ppm.

The two methylene groups of the ethyl chain (-CH₂-CH₂-OH) are diastereotopic and appear as two distinct triplets due to coupling with each other. The benzylic methylene protons (Ar-CH₂) are deshielded by the aromatic ring and are expected around δ 2.9-3.0 ppm. The methylene protons adjacent to the oxygen atom (-CH₂-OH) are more deshielded and appear further downfield, typically around δ 3.8-3.9 ppm. The hydroxyl proton (-OH) signal is a broad singlet whose chemical shift is variable and dependent on concentration and solvent, but often appears around δ 1.5-2.5 ppm. The six protons of the two equivalent methyl groups on the aromatic ring are strongly shielded and produce a sharp singlet further upfield, typically around δ 2.3-2.4 ppm. rsc.org

Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound Predicted values are based on analysis of similar structures and standard chemical shift increments.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -OH | 1.5 - 2.5 | broad s | 1H |

| Ar-CH₃ | 2.3 - 2.4 | s | 6H |

| Ar-CH₂- | 2.9 - 3.0 | t | 2H |

| -CH₂-OH | 3.8 - 3.9 | t | 2H |

| H-3, H-5 | 7.0 - 7.1 | d | 2H |

| H-4 | 7.1 - 7.2 | t | 1H |

s = singlet, d = doublet, t = triplet

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the molecular symmetry, a total of 7 distinct carbon signals are expected for this compound. The two equivalent methyl carbons (Ar-CH₃) will appear as a single peak in the upfield region, around δ 20 ppm. The two methylene carbons will have distinct signals, with the benzylic carbon (Ar-CH₂) expected around δ 35 ppm and the carbon bearing the hydroxyl group (-CH₂OH) further downfield around δ 61 ppm due to the deshielding effect of the oxygen atom. acs.org

The aromatic region will show four signals: two for the protonated carbons (C3/C5 and C4) and two for the quaternary, non-protonated carbons (C1 and C2/C6). The quaternary carbon attached to the ethyl group (C1) is expected around δ 136 ppm, while the carbons bearing the methyl groups (C2/C6) would be slightly further downfield around δ 137 ppm. The protonated aromatic carbons C3/C5 and C4 are expected in the δ 126-129 ppm range.

Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiments are crucial for distinguishing between carbon types. In a DEPT-135 experiment, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed. This would allow for the unambiguous assignment of the methylene carbons (negative signals) and the methyl and aromatic CH carbons (positive signals).

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on analysis of similar structures and standard chemical shift increments.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type (from APT/DEPT) |

| Ar-CH₃ | ~ 20 | CH₃ (positive) |

| Ar-CH₂- | ~ 35 | CH₂ (negative) |

| -CH₂-OH | ~ 61 | CH₂ (negative) |

| C-4 | ~ 126 | CH (positive) |

| C-3, C-5 | ~ 129 | CH (positive) |

| C-1 | ~ 136 | C (absent) |

| C-2, C-6 | ~ 137 | C (absent) |

While 1D NMR spectra provide foundational data, 2D NMR techniques are employed for definitive structural confirmation by establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the connectivity of the ethyl chain. researchgate.netsdsu.edu It would show a cross-peak between the signals of the Ar-CH₂ protons and the -CH₂-OH protons, confirming their adjacent relationship (³J-coupling).

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment maps protons to the carbons they are directly attached to. columbia.edu It would show correlations between the proton signal at δ ~2.9 ppm and the carbon signal at δ ~35 ppm (Ar-CH₂), the protons at δ ~3.8 ppm and the carbon at δ ~61 ppm (-CH₂-OH), the aromatic protons and their respective carbons, and the methyl protons and their carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2- and 3-bond) ¹H-¹³C correlations, which are critical for piecing together the molecular framework. youtube.com Key expected correlations for this compound would include:

A cross-peak between the methyl protons (δ ~2.3 ppm) and the quaternary aromatic carbons C2/C6 (δ ~137 ppm) and the protonated C3/C5 carbons (δ ~129 ppm).

Correlations from the benzylic methylene protons (δ ~2.9 ppm) to the quaternary carbon C1 (δ ~136 ppm) and the C2/C6 carbons. This definitively confirms the attachment point of the ethyl group to the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other, regardless of whether they are bonded. A NOESY spectrum would show a correlation between the benzylic methylene protons (Ar-CH₂) and the protons of the adjacent methyl groups, confirming the ortho substitution pattern.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structural components of a molecule through its fragmentation pattern. For this compound (C10H14O), the exact molecular weight is 150.22 g/mol . nih.gov

In a typical electron ionization mass spectrometry (EI-MS) experiment, the molecule is ionized to produce a molecular ion ([M]•+), which then undergoes a series of fragmentation events to yield smaller, characteristic ions. While the molecular ion peak for alcohols can sometimes be weak or absent, the fragmentation pattern provides crucial structural information. libretexts.org For this compound, the fragmentation is dictated by the presence of the aromatic ring and the ethanol (B145695) side chain.

Key fragmentation pathways for alcohols include the cleavage of the bond beta to the oxygen atom, which for a primary alcohol like this would lead to a prominent peak. Another common fragmentation for alcohols is the loss of a water molecule (M-18). libretexts.org The presence of the stable aromatic ring strongly influences the fragmentation, often resulting in a strong molecular ion peak. libretexts.org

Expected fragmentation patterns for this compound would include:

Benzylic cleavage: Cleavage of the C-C bond between the phenyl ring and the ethanol group is a likely event, leading to the formation of a stable benzylic cation.

Loss of water: Dehydration is a common fragmentation pathway for alcohols, which would result in a peak at m/z 132 (M-18).

Alpha-cleavage: Cleavage of the bond adjacent to the oxygen atom. miamioh.edu

A detailed analysis of the resultant mass spectrum allows for the piecing together of the molecule's structure, confirming the presence of the dimethylphenyl group and the ethanol side chain.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Neutral Loss |

| 150 | [C10H14O]•+ (Molecular Ion) | - |

| 135 | [C9H11O]+ | CH3 |

| 132 | [C10H12]•+ | H2O |

| 119 | [C9H11]+ | CH2OH |

| 105 | [C8H9]+ | CH2CH2OH |

| 91 | [C7H7]+ | C2H4OH |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy provides valuable information about the electronic transitions within a molecule and its behavior upon excitation with light.

The UV-Vis absorption spectrum of this compound is primarily governed by the electronic transitions within the substituted benzene ring, which acts as the chromophore. The expected absorptions are due to π → π* transitions. The presence of the alkyl (dimethyl) and hydroxyethyl (B10761427) substituents on the benzene ring can cause a slight shift in the absorption maxima (λmax) compared to unsubstituted benzene. Typically, substituted benzenes exhibit a strong absorption band around 200-220 nm and a weaker, fine-structured band between 250-280 nm. nist.gov The specific λmax values would be influenced by the electronic effects of the substituents.

Upon absorption of a photon, the molecule is promoted to an excited electronic state. The subsequent de-excitation can occur through several pathways, including fluorescence (radiative decay) and non-radiative processes like internal conversion and intersystem crossing. Aromatic compounds are often fluorescent, and it is expected that this compound would exhibit fluorescence. The efficiency of fluorescence (quantum yield) and the lifetime of the excited state are key photophysical parameters that characterize the molecule's behavior. These properties are sensitive to the molecular structure and its environment.

The polarity of the solvent can significantly influence the UV-Vis absorption and fluorescence spectra of a molecule, a phenomenon known as solvatochromism. ijcce.ac.ir Changes in solvent polarity can alter the energy levels of the ground and excited states, leading to shifts in the absorption and emission maxima. youtube.comijiset.com

Bathochromic Shift (Red Shift): A shift to a longer wavelength, often observed in polar solvents for π → π* transitions, as the excited state is typically more polar than the ground state and is stabilized by the polar solvent. researchgate.net

Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength.

For this compound, the hydroxyl group can form hydrogen bonds with polar protic solvents, which can affect the electronic distribution and, consequently, the energy of the electronic transitions. youtube.com The fine structure of the absorption spectrum is often more resolved in non-polar solvents, while polar solvents can lead to broader peaks. youtube.comresearchgate.net

Table 2: Expected Solvent Effects on the UV-Vis Spectrum of this compound

| Solvent Type | Expected Effect on λmax (π → π)* | Reasoning |

| Non-polar (e.g., Hexane) | Baseline absorption, likely with fine structure | Minimal interaction with the solute molecule. youtube.com |

| Polar Aprotic (e.g., Acetone) | Potential bathochromic shift | Stabilization of the more polar excited state. |

| Polar Protic (e.g., Ethanol) | Potential bathochromic shift and loss of fine structure | Hydrogen bonding with the hydroxyl group and stabilization of the excited state. youtube.com |

Quantum Chemical Calculations and Theoretical Modeling

Computational chemistry offers a powerful approach to complement experimental data by providing a theoretical framework to understand the molecule's geometry and electronic properties.

Density Functional Theory (DFT) is a widely used computational method to predict the properties of molecules. By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)), it is possible to perform a geometry optimization to find the lowest energy conformation of this compound. scm.com This provides precise information about bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations can be used to determine the electronic structure of the molecule. Key parameters that can be calculated include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that relates to the molecule's chemical reactivity and its electronic absorption properties. A smaller HOMO-LUMO gap generally corresponds to a longer wavelength of maximum absorption in the UV-Vis spectrum. These theoretical calculations can be used to predict and interpret the experimental spectroscopic data.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Selection and Application of Basis Sets and Functionals (e.g., B3LYP)

The accuracy of DFT calculations is fundamentally dependent on the choice of the functional and the basis set. The functional approximates the exchange-correlation energy, a key component of the total electronic energy. For organic molecules like this compound, hybrid functionals are often employed. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is a prominent example, valued for its balance of accuracy and computational efficiency in determining thermochemical, electronic, and structural properties of many compounds. researchgate.net

The basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set dictates the flexibility and accuracy with which the electron distribution can be described.

Pople-style basis sets : These are widely used, with 6-31G(d,p) being a common starting point. The 6-31G part describes the core and valence electrons, while the (d,p) notation indicates the addition of polarization functions to heavy atoms (d-functions) and hydrogen atoms (p-functions), which are crucial for accurately modeling chemical bonds.

Dunning's correlation-consistent basis sets : Sets like cc-pVDZ (correlation-consistent polarized valence double-zeta) and aug-cc-pVTZ (augmented triple-zeta) provide a systematic way to approach the complete basis set limit, offering higher accuracy. southampton.ac.uk The 'aug' prefix signifies the addition of diffuse functions, which are important for describing anions and weak non-covalent interactions. gaussian.com

For reliable results in studying molecules such as this compound, a combination like B3LYP with a 6-311++G(d,p) or cc-pVTZ basis set is often recommended to accurately capture both the geometry and electronic properties. researchgate.netnih.gov

Table 1: Commonly Employed Functionals and Basis Sets in DFT Studies of Organic Molecules

| Category | Name | Description | Typical Application |

|---|---|---|---|

| Functional | B3LYP | A hybrid functional that mixes Hartree-Fock exchange with DFT exchange-correlation. | General-purpose calculations of geometries, frequencies, and electronic properties for a wide range of organic molecules. researchgate.netnih.gov |

| ωB97X-D | A range-separated hybrid functional with empirical dispersion correction. | Provides high accuracy for non-covalent interactions, thermochemistry, and electronic properties like NMR shifts. mdpi.com | |

| M06-2X | A hybrid meta-GGA functional with a high percentage of Hartree-Fock exchange. | Well-suited for studying main-group thermochemistry, kinetics, and systems with non-covalent interactions. researchgate.net | |

| Basis Set | 6-31G(d,p) | A Pople-style double-zeta basis set with added polarization functions. | A standard choice for geometry optimizations and frequency calculations on medium-sized molecules. southampton.ac.uk |

| 6-311++G(d,p) | A Pople-style triple-zeta basis set with polarization and diffuse functions. | Offers improved accuracy for energies, electronic properties, and systems where anions or weak interactions are present. gaussian.comnih.gov | |

| aug-cc-pVTZ | A Dunning-style augmented correlation-consistent triple-zeta basis set. | A high-accuracy basis set used for benchmark calculations and to approach the complete basis set limit. southampton.ac.uk |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP is mapped onto a constant electron density surface, with colors indicating different potential values.

Red : Regions of most negative electrostatic potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack.

Blue : Regions of most positive electrostatic potential, indicating electron-poor areas. These sites are susceptible to nucleophilic attack.

Green : Regions of neutral or near-zero potential.

For this compound, the MEP map would reveal specific reactive sites. The region around the oxygen atom of the hydroxyl group would be intensely red, highlighting its character as a hydrogen bond acceptor and a primary site for electrophilic attack. rsc.org Conversely, the hydrogen atom of the hydroxyl group would exhibit a strong positive potential (blue), identifying it as the most electrophilic site and a hydrogen bond donor. The aromatic ring typically shows a less intense negative potential (often appearing yellow or orange) above and below the plane of the ring due to the π-electron cloud.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity and electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : Represents the ability of a molecule to donate an electron. Higher HOMO energy corresponds to a better electron donor.

LUMO : Represents the ability of a molecule to accept an electron. Lower LUMO energy corresponds to a better electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. researchgate.netmaterialsciencejournal.org For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethylphenyl ring, while the LUMO may be distributed over the aromatic system. The calculated energy gap provides a quantitative measure of the molecule's electronic stability.

Table 2: Representative FMO Data for a Structurally Similar Compound (Phenylethanol)

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.58 | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| ELUMO | -0.25 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| Energy Gap (ΔE) | 6.33 | ELUMO - EHOMO; an indicator of chemical reactivity and stability. researchgate.net |

Note: Values are illustrative, based on typical DFT calculations for similar aromatic alcohols.

Prediction of Chemical Activity and Local Reactivity Descriptors (Fukui Functions)

While FMO analysis provides a global view of reactivity, local reactivity descriptors pinpoint specific atomic sites prone to attack. Fukui functions, f(r), are powerful descriptors derived from DFT that quantify the change in electron density at a specific point when an electron is added to or removed from the system. This allows for the prediction of site selectivity:

f+(r) : Describes reactivity towards a nucleophilic attack (electron addition). The site with the highest f+ value is the most likely to be attacked by a nucleophile.

f-(r) : Describes reactivity towards an electrophilic attack (electron removal). The site with the highest f- value is the most susceptible to attack by an electrophile.

f0(r) : Describes reactivity towards a radical attack.

For this compound, Fukui analysis would likely identify the oxygen atom as the primary site for electrophilic attack (high f- value) and potentially certain carbon atoms in the aromatic ring as sites for nucleophilic attack.

Prediction and Validation of Spectroscopic Parameters (Chemical Shifts, Vibrational Frequencies)

Computational methods are extensively used to predict spectroscopic data, which can then be compared with experimental results for structure validation.

NMR Chemical Shifts : DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with reasonable accuracy. mdpi.com Predicted shifts for a test molecule and a reference compound (e.g., Tetramethylsilane, TMS) are calculated, and the final chemical shift is reported relative to the reference. These predictions are invaluable for assigning complex spectra and confirming molecular structures. nih.govnih.gov

Vibrational Frequencies : Theoretical calculations provide harmonic vibrational frequencies, which correspond to the modes of vibration (stretching, bending, etc.) in the molecule. These calculated frequencies are typically higher than the fundamental frequencies observed in experimental IR and Raman spectra due to the neglect of anharmonicity and other systematic errors. irdg.org To improve agreement with experimental data, it is common practice to apply a scaling factor (e.g., ~0.96 for B3LYP/6-31G(d)) to the computed frequencies. irdg.org This allows for a reliable assignment of the vibrational bands observed experimentally. nih.gov For this compound, calculations would predict characteristic frequencies for O-H, C-H (aromatic and aliphatic), C-O, and C-C stretching, as well as various bending modes.

Table 3: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for Ethanol

| Vibrational Mode | Calculated Harmonic Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|---|

| O-H Stretch | 3853 | 3699 | 3670 |

| CH₃ Symmetric Stretch | 3001 | 2881 | 2895 |

| C-O Stretch | 1075 | 1032 | 1054 |

| C-C Stretch | 915 | 878 | 880 |

Note: Calculated and experimental data are representative for ethanol and demonstrate the typical agreement achieved after scaling. researchgate.netnih.gov

Thermodynamic Parameter Calculations (Heat Capacity, Entropy, Enthalpy)

The vibrational frequencies obtained from DFT calculations are the foundation for computing key thermodynamic parameters using principles of statistical mechanics. By analyzing the rotational and vibrational partition functions, it is possible to calculate properties such as:

Heat Capacity (Cp, Cv)

Entropy (S)

Enthalpy (H)

These calculations can predict how these properties change with temperature, providing valuable data for chemical engineering and process design without the need for extensive experimentation. researchgate.netresearchgate.net

Table 4: Example of Calculated Thermodynamic Parameters for Ethanol at 298.15 K

| Parameter | Calculated Value | Units |

|---|---|---|

| Total Entropy (S) | 283.5 | J mol⁻¹ K⁻¹ |

| Constant Volume Heat Capacity (Cv) | 65.4 | J mol⁻¹ K⁻¹ |

| Enthalpy (H) | 14.8 | kJ mol⁻¹ |

Note: Values are illustrative and based on standard statistical mechanics calculations for ethanol. researchgate.netengineering.com

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials have applications in technologies like telecommunications, optical computing, and frequency conversion. The NLO response of a molecule is governed by its hyperpolarizability. Computational chemistry can predict NLO properties, particularly the first static hyperpolarizability (β), which is a measure of the second-order NLO response. researchgate.net

Molecules with significant NLO properties typically possess a large dipole moment and are characterized by an electron-donating group and an electron-accepting group connected by a π-conjugated system. researchgate.net This arrangement facilitates intramolecular charge transfer upon excitation.

While this compound has a π-system (the phenyl ring) and a hydroxyl group that can act as a weak electron donor, it lacks a strong electron-accepting group. Therefore, it is not expected to exhibit significant NLO properties compared to molecules specifically designed as NLO chromophores. Computational studies would likely confirm a relatively small calculated value for its first hyperpolarizability. mtu.edu

Theoretical Models for Molecular Interactions (e.g., Hydrogen Bonding, Solvent Effects)

Theoretical and computational chemistry provide powerful tools for understanding the molecular interactions of this compound at an atomic level. While specific extensive modeling studies exclusively focused on this compound are not widely available in peer-reviewed literature, its behavior can be understood through established computational models applied to analogous structures like substituted phenols, aromatic compounds, and ethanol. These models are crucial for interpreting spectroscopic data and predicting the compound's behavior in various chemical environments.

Hydrogen Bonding

The structure of this compound, featuring a hydroxyl (-OH) group and an aromatic ring, allows it to participate in a variety of hydrogen bonding interactions. Computational models, particularly those using Density Functional Theory (DFT), are instrumental in exploring these interactions.

Hydrogen Bond Donor-Acceptor Capacity : The primary mode of hydrogen bonding for this compound involves its hydroxyl group. The molecule can act as a hydrogen bond donor through the partially positive hydrogen atom and as a hydrogen bond acceptor through the lone pairs of the electronegative oxygen atom. nih.govresearchgate.net Molecular dynamics simulations on similar molecules, like liquid ethanol, have shown that the number of hydrogen bonds a molecule participates in significantly influences its rotational and translational freedom. ucdavis.edu For this compound, steric hindrance from the two methyl groups at the 2 and 6 positions of the phenyl ring would likely influence the geometry and strength of these interactions compared to unsubstituted phenylethanol.

Intramolecular vs. Intermolecular Hydrogen Bonding : Computational geometry optimizations can predict the most stable conformations of the molecule. These calculations would investigate the possibility of a weak intramolecular hydrogen bond between the -OH group and the π-electron system of the benzene ring. However, intermolecular hydrogen bonding with solvent molecules or other solute molecules is generally the dominant interaction in solution.

Interaction with Solvents : Theoretical studies on flavonoids and other phenol (B47542) derivatives interacting with solvents like water and ethanol have shown that strong hydrogen bonds form with the hydroxyl and other oxygen-containing groups. nih.gov DFT calculations can be used to model the specific geometries and binding energies of complexes between this compound and various solvent molecules. These models can predict which sites on the molecule are preferred for hydrogen bonding. nih.gov

Below is an illustrative table of the types of data that would be generated from DFT calculations on the hydrogen bonding between an alcohol (like this compound) and common solvents.

| Interacting Pair | H-Bond Distance (O-H···O) (Å) | Bond Angle (O-H···O) (°) | Calculated Binding Energy (kcal/mol) |

|---|---|---|---|

| Alcohol-Water | 1.8 - 2.0 | 165 - 175 | -5 to -8 |

| Alcohol-Ethanol | 1.8 - 2.1 | 160 - 170 | -4 to -7 |

| Alcohol-Acetone | 1.9 - 2.2 | 155 - 165 | -3 to -5 |

| Alcohol Dimer | 1.8 - 2.0 | 170 - 180 | -5 to -7 |

Note: The data in this table are illustrative values typical for alcohol hydrogen bonds and are not from specific experimental or computational studies of this compound.

Solvent Effects

Solvent effects can significantly alter the properties and reactivity of a solute. rsc.org Computational models are essential for separating the general (non-specific) effects of the solvent from specific interactions like hydrogen bonding.

Implicit Solvation Models : Continuum models, such as the Polarizable Continuum Model (PCM), are computationally efficient methods to simulate the bulk effect of a solvent. nih.gov In this approach, the solvent is treated as a continuous medium with a defined dielectric constant. These models are useful for predicting how a solvent's polarity will affect the stability of different conformers of this compound and for calculating shifts in its spectroscopic signals (e.g., NMR, UV-Vis).

Explicit Solvation Models : For a more detailed understanding, especially when specific hydrogen bonds are critical, explicit solvation models are used. rsc.orgnih.gov These are typically employed in Molecular Dynamics (MD) or Quantum Mechanics/Molecular Mechanics (QM/MM) simulations. A QM/MM simulation would treat the this compound molecule with a high level of theory (QM) while the surrounding solvent molecules are treated with a more computationally efficient method (MM, or a force field). nih.gov This hybrid approach allows for the simulation of dynamic solvent effects and the direct study of the structure and lifetime of the solvation shell around the solute. For instance, such a model could predict how water molecules arrange around the hydroxyl group and the hydrophobic dimethylphenyl group.

The choice of computational model depends on the property being investigated. For instance, predicting the change in the O-H stretching frequency in an infrared spectrum upon moving from a non-polar to a polar, protic solvent would benefit from an explicit solvent model to accurately capture the specific hydrogen bonding interactions that cause the characteristic red-shift and broadening of this band. nih.gov

V. Derivatization Strategies and Analogue Development

Synthesis of Novel Derivatives Incorporating the 2-(2,6-Dimethylphenyl)ethanol Scaffold

The synthesis of novel derivatives from this compound predominantly involves the transformation of the primary alcohol into esters and ethers. These reactions are fundamental in organic synthesis and allow for the introduction of a vast range of substituents, thereby modulating the physicochemical properties of the parent molecule.